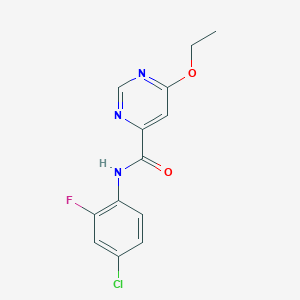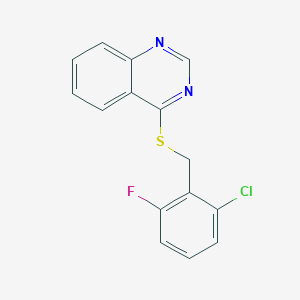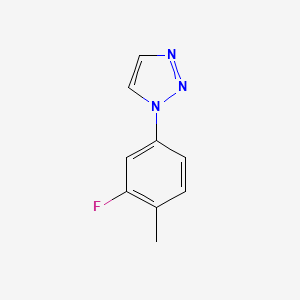
1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole” belongs to the class of organic compounds known as triazoles. Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for “1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole” were not found, triazoles are generally synthesized using a variety of methods. For instance, 1,2,4-triazole-containing scaffolds can be synthesized using 3-amino-1,2,4-triazole .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The ChemSpider database provides information about the molecular structure of similar compounds .Chemical Reactions Analysis
Triazoles are involved in a variety of chemical reactions due to their unique structure and properties. They are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, and others. For example, a similar compound, 3-Fluoro-4-methylphenyl isocyanate, has a molecular weight of 151.138 Da .Applications De Recherche Scientifique
Intermolecular Interactions and Structural Analysis
- Experimental and Theoretical Analysis of Intermolecular Interactions: Research by Shukla et al. (2014) involved the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including fluoro derivatives. These derivatives showed various intermolecular interactions like C–H⋯π and lp⋯π, studied using X-ray diffraction and computational procedures, providing insights into the nature of these interactions in 1,2,4-triazoles (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis and Biological Activity
Synthesis and Analgesic Potential
Muhammad Zaheer and colleagues (2021) reported the microwave-assisted synthesis of 1,2,4-triazole derivatives with significant analgesic effects, highlighting the therapeutic potential of these compounds in pain management (Zaheer et al., 2021).
Antimicrobial Studies
A study by Desabattina et al. (2014) involved synthesizing 1,2,4-triazole derivatives and testing their antimicrobial properties. The halogen substituted compounds, which include fluorine-substituted triazoles, exhibited enhanced antimicrobial effects (Desabattina et al., 2014).
Crystal Structure and Pharmacological Properties
Crystal Structure Analysis
Research by Liang (2009) involved the synthesis of a 1,2,4-triazole compound with structural analysis using X-ray diffraction. This study contributes to understanding the molecular geometry and stability of such compounds (Liang, 2009).
Neuroprotective Effects of Hybrids
A study by Haque et al. (2017) synthesized ferrocene-1H-1,2,3-triazole hybrids, demonstrating their neuroprotective effects. These hybrids present a promising area for developing novel therapeutic agents (Haque et al., 2017).
Antioxidant Properties and Therapeutic Potential
- Antioxidant Capacity of Triazole-Containing Nitrones: Hadjipavlou-Litina et al. (2022) reported the synthesis of 1,2,3-triazole-containing nitrones, exploring their antioxidant ability. These compounds show significant potential as antioxidants, indicating their use in preventing oxidative stress-related diseases (Hadjipavlou-Litina et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-fluoro-4-methylphenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-7-2-3-8(6-9(7)10)13-5-4-11-12-13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNRQIRBWFBRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

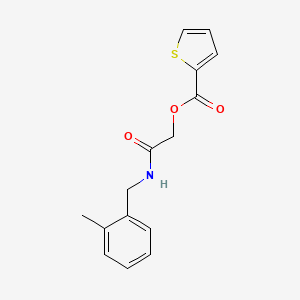
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-chlorobenzyl)urea](/img/structure/B2789399.png)
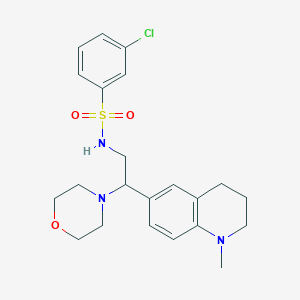
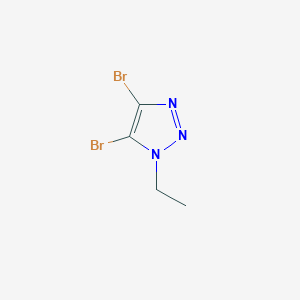
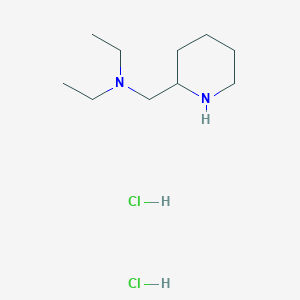
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2789406.png)
![2-(4-(ethylthio)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2789407.png)
![5-[(4-Fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2789408.png)
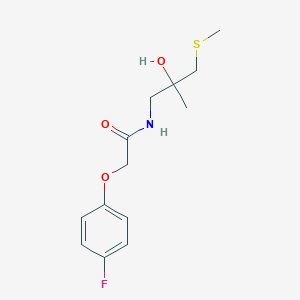
![2-ethyl-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2789411.png)
![5-[4-[3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]anilino]pentanoic acid;hydrochloride](/img/structure/B2789414.png)

